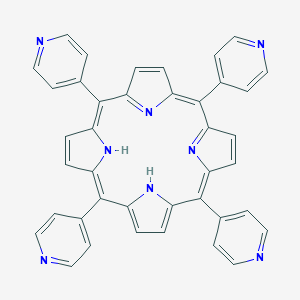

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Description

Properties

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZSHSJERXNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066121 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16834-13-2 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Architectural Significance of TPyP in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)

This compound, commonly abbreviated as TPyP or H₂TPyP, stands as a cornerstone synthetic porphyrin, distinguished by its robust aromatic macrocycle and four strategically positioned pyridyl groups at the meso positions.[1] This unique architecture, with a molecular formula of C₄₀H₂₆N₈ and a molecular weight of 618.69 g/mol , imparts a remarkable versatility that has propelled its use across diverse scientific fields.[2][3][4] The peripheral pyridyl moieties are not mere decorations; they are functional handles that govern the molecule's solubility, facilitate complex supramolecular assembly, and provide reactive sites for creating advanced materials.[5][6]

The core of TPyP is the porphine skeleton, a conjugated system responsible for its intense color and rich photophysical properties. The true value of TPyP, however, lies in the interplay between this core and its peripheral groups. The nitrogen atoms of the pyridyl rings can be protonated or coordinated to metal centers, while the central cavity can be metalated with a wide array of ions. This dual functionality allows for the rational design of catalysts, chemical sensors, photosensitizers for photodynamic therapy (PDT), and building blocks for metal-organic frameworks (MOFs).[2][6][7][8] This guide provides an in-depth exploration of the synthesis, fundamental chemical properties, and key applications of TPyP, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Purification

The synthesis of TPyP is a foundational procedure in many laboratories. The causality behind the chosen synthetic route—typically a variation of the Lindsey or Adler-Longo condensation—is driven by the need for reasonable yields and scalable production from commercially available precursors.

Synthetic Rationale and Mechanism

The most common approach involves the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde.[5] Propionic acid is often the solvent and catalyst of choice. It serves a dual purpose: its high boiling point allows the reaction to be conducted at reflux to overcome the activation energy of porphyrinogen formation, and its acidic nature catalyzes both the initial condensation and the subsequent oxidation of the porphyrinogen intermediate to the stable, aromatic porphyrin macrocycle. Air (oxygen) serves as the oxidant in this process.

Experimental Protocol: Synthesis of TPyP

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add 300 mL of propionic acid.

-

Addition of Aldehyde: To the stirring propionic acid, add 9.41 mL (100 mmol) of 4-pyridinecarboxaldehyde. Heat the mixture to reflux.

-

Addition of Pyrrole: In a separate beaker, dissolve 6.93 mL (100 mmol) of freshly distilled pyrrole in 100 mL of propionic acid.

-

Reaction: Add the pyrrole solution dropwise to the refluxing aldehyde mixture over a period of 30 minutes. The solution will progressively darken.

-

Reflux: Maintain the reaction at reflux for an additional 2 hours. During this time, the porphyrinogen intermediate forms and is oxidized by atmospheric oxygen to the desired porphyrin.

-

Isolation: Allow the reaction mixture to cool to room temperature. A dark purple precipitate will form. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

-

Filtration: Collect the crude solid by vacuum filtration and wash it sequentially with hot water and methanol to remove residual propionic acid and other impurities.

-

Drying: Dry the purple solid in a vacuum oven at 60 °C overnight.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and polymeric side products. The choice of neutral alumina is key, as acidic or basic conditions can protonate or deprotonate the porphyrin, affecting its mobility.

-

Column Preparation: Prepare a chromatography column with neutral alumina (Grade I) using a chloroform/methanol (80:20 v/v) mixture as the eluent.[2][7]

-

Sample Loading: Dissolve the crude TPyP in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chloroform/methanol mixture. The main purple band corresponding to TPyP should move down the column.

-

Fraction Collection: Collect the purple fractions and combine them.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield a dark purple solid.

-

Recrystallization: For highest purity, recrystallize the product from a dichloromethane/methanol solvent system.[2][7]

-

Final Product: Collect the crystalline solid by filtration and dry under vacuum. The final product should be a purple to dark purple solid.[2][7]

PART 2: Core Physicochemical Properties

The utility of TPyP is rooted in its distinct structural, spectral, and electrochemical characteristics.

Structural and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₆N₈ | [2] |

| Molecular Weight | 618.69 g/mol | [2] |

| Appearance | Purple to dark purple solid/powder | [2][7] |

| Solubility | Dichloromethane, Chloroform, Pyridine, Benzonitrile, Acetic Acid | [9] |

Spectroscopic Properties

The electronic absorption (UV-Vis) spectrum of TPyP is its defining characteristic, dominated by π-π* transitions within the aromatic macrocycle.

-

Soret Band (or B band): An exceptionally intense absorption peak observed between 415-442 nm.[10] This band arises from a strongly allowed electronic transition (S₀ → S₂).[1]

-

Q-Bands: A series of four weaker absorption bands found in the 500-700 nm region. These correspond to quasi-allowed transitions (S₀ → S₁), with their structure providing insight into the symmetry of the molecule.[1][10]

Protonation of the inner nitrogen atoms or metalation of the porphyrin core significantly alters the electronic structure, typically causing a red-shift in both the Soret and Q-bands and reducing the number of Q-bands due to increased molecular symmetry.[8][11] TPyP also exhibits fluorescence, although its quantum yield can be influenced by factors such as solvent, protonation state, and coordination to other species.[12]

| Spectral Feature | Typical Wavelength (λ_max) | Description |

| Soret Band | ~420 nm | Intense S₀ → S₂ transition |

| Q-Band IV | ~515 nm | S₀ → S₁ vibronic transition |

| Q-Band III | ~550 nm | S₀ → S₁ vibronic transition |

| Q-Band II | ~590 nm | S₀ → S₁ vibronic transition |

| Q-Band I | ~647 nm | S₀ → S₁ vibronic transition |

Electrochemical Behavior

Cyclic voltammetry studies reveal that TPyP is electroactive. The free-base porphyrin typically shows two oxidation peaks and one reduction peak.[13] The insertion of a metal ion, such as Zn(II), alters this behavior, resulting in two oxidation and two reduction peaks.[13] This redox activity is central to its application in catalysis and sensing. Furthermore, TPyP can be electropolymerized to form conductive coatings with electrochromic properties, where the film changes color in response to an applied potential.[14][15]

PART 3: Reactivity and Advanced Applications

The true power of TPyP lies in its versatile reactivity, which enables a vast range of applications from medicine to materials science.

Reactivity: Protonation and Metalation

-

Protonation: The four peripheral pyridyl nitrogens and the two inner pyrrolic nitrogens are basic sites. In acidic media, these sites can be protonated. This process dramatically increases the water solubility of TPyP and modulates its electronic properties, which is a key strategy in the development of water-soluble photosensitizers and sensors.[8]

-

Metalation & Coordination: TPyP is an exceptional ligand. A metal ion can be inserted into the central N₄ cavity to form a stable metalloporphyrin.[6][13] Simultaneously, the pyridyl groups can coordinate to other metal centers. This bifunctionality allows for the construction of intricate supramolecular structures, including 2D coordination networks where TPyP complexes are linked by additional metal atoms.[6]

Application in Catalysis

TPyP and its metallated derivatives are widely used in the design of coordination catalysts.[2][7] The porphyrin macrocycle can stabilize various oxidation states of a central metal ion, while the large π-system can participate in electron transfer processes. These catalysts are employed in a range of organic transformations, including oxidations and reductions.[16]

Application in Chemical Sensing

The sensitivity of TPyP's spectroscopic and electrochemical properties to its local environment makes it an excellent platform for chemical sensors. For instance, TPyP functionalized onto graphene can act as a sensitive amperometric sensor for detecting trace amounts of nitroaromatic explosives. The sensing mechanism often relies on the analyte binding to the porphyrin core or its periphery, inducing a measurable change in absorbance, fluorescence, or redox potential.

Application in Photodynamic Therapy (PDT)

TPyP derivatives are potent photosensitizers for PDT, a minimally invasive cancer treatment.[17][18] The principle involves a photosensitizer that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which selectively destroy malignant cells.[18][19]

The cationic nature of quaternized TPyP derivatives (e.g., meso-tetra(N-methyl-4-pyridyl)porphine, TMPyP) enhances their water solubility and promotes interaction with negatively charged biological structures like DNA and mitochondrial membranes, making them effective PDT agents.[17][19][20] Metalation and other structural modifications can further tune the photophysical properties to optimize ROS generation and therapeutic efficacy.[8][21][22]

Application in Materials Science

-

Corrosion Inhibition: TPyP has demonstrated the ability to inhibit the corrosion of steel in acidic environments. It adsorbs onto the metal surface, forming a protective layer that can reduce the corrosion rate by over 50%.[23]

-

Hybrid Materials: TPyP can be entrapped within inorganic silica matrices using the sol-gel process.[24] These hybrid materials combine the optical and electronic properties of the porphyrin with the structural integrity of the silica, leading to applications in gas sensing and photonics.[24]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5,10,15,20-Tetra(4-pyridyl)porphyrin | C40H26N8 | CID 135411729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 16834-13-2 [chemicalbook.com]

- 8. Simultaneous Protonation and Metalation of a Porphyrin Covalent Organic Framework Enhance Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. porphyrin-laboratories.com [porphyrin-laboratories.com]

- 10. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. worldscientific.com [worldscientific.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Systemic Effects of Photoactivated 5,10,15,20-tetrakis(N-methylpyridinium-3-yl) Porphyrin on Healthy Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. porphyrin-laboratories.com [porphyrin-laboratories.com]

- 21. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization, and photodynamic therapy activity of 5,10,15,20-Tetrakis(carboxyl)porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine, commonly known as TPyP, is a cornerstone synthetic porphyrin with significant applications across diverse scientific fields, including medicinal chemistry, materials science, and catalysis. Its unique photophysical properties and versatile coordination chemistry make it a valuable building block for the construction of supramolecular assemblies, metal-organic frameworks (MOFs), and photosensitizers for photodynamic therapy.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of TPyP, offering field-proven insights and robust protocols for researchers and professionals in drug development and related disciplines. We will delve into the prevalent synthetic methodologies, namely the Adler-Longo and Lindsey syntheses, and provide a thorough analysis of the spectroscopic techniques essential for verifying the structure and purity of the final product.

Introduction: The Significance of Tetrapyridylporphine

Porphyrins, a class of macrocyclic aromatic compounds, are fundamental to many biological processes, most notably as the core of heme in hemoglobin and chlorophyll in plants. Synthetic porphyrins, such as TPyP, mimic these natural structures while allowing for tailored modifications to their peripheral substituents. The four pyridyl groups at the meso positions of the TPyP macrocycle are particularly noteworthy. These nitrogen-containing aromatic rings serve as versatile coordination sites for a wide array of metal ions, enabling the formation of complex, multi-dimensional structures.[2] Furthermore, the pyridyl moieties can be readily protonated or quaternized, imparting water solubility and facilitating interactions with biological macromolecules, a critical feature for applications in drug development.[3]

The extended π-conjugated system of TPyP results in strong absorption of light in the visible region of the electromagnetic spectrum, a property that is harnessed in photodynamic therapy (PDT).[4] In PDT, a photosensitizer like TPyP is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species, leading to localized cell death. The efficiency of this process is highly dependent on the photophysical properties of the porphyrin, making rigorous characterization paramount.

Synthesis of this compound

The synthesis of meso-substituted porphyrins is primarily achieved through the condensation of pyrrole with an appropriate aldehyde.[5] The two most established methods for the synthesis of TPyP are the Adler-Longo and the Lindsey methods.

The Adler-Longo Method: A Classic Approach

The Adler-Longo method is a one-pot synthesis that involves the refluxing of pyrrole and 4-pyridinecarboxaldehyde in propionic acid.[6][7] This method is valued for its simplicity and the crystalline nature of the product, which often precipitates directly from the reaction mixture upon cooling.[8]

Causality Behind Experimental Choices:

-

Propionic Acid: Serves as both the acidic catalyst and the solvent. The high boiling point of propionic acid (141 °C) provides the necessary thermal energy to drive the condensation and cyclization reactions.[6]

-

Reflux Conditions: The elevated temperature facilitates the formation of the porphyrinogen intermediate, which is subsequently oxidized to the stable porphyrin macrocycle.

-

Atmospheric Oxygen: The oxidation of the porphyrinogen to the final porphyrin product is typically achieved by atmospheric oxygen, making it a convenient and cost-effective oxidant.[8]

Experimental Protocol: Adler-Longo Synthesis of TPyP [9]

-

Combine 9.41 mL (100 mmol) of 4-pyridinecarboxaldehyde and 13 mL (100 mmol) of propionic anhydride in a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve the mixture in 300 mL of propionic acid and heat to reflux.

-

In the dropping funnel, dissolve 6.93 mL (100 mmol) of freshly distilled pyrrole in 100 mL of propionic acid.

-

Add the pyrrole solution dropwise to the refluxing aldehyde mixture over a period of 30 minutes.

-

Continue refluxing the reaction mixture for an additional 2 hours.

-

Allow the mixture to cool to room temperature. A purple solid should precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with methanol to remove residual propionic acid and unreacted starting materials.

-

Dry the purple solid in a vacuum oven.

Diagram of Adler-Longo Synthesis Workflow:

References

- 1. meso-Tetra(4-pyridyl)porphine | [frontierspecialtychemicals.com]

- 2. 5,10,15,20-tetra(4-pyridyl)porphyrinato zinc coordination polymeric particles with different shapes and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. The Synthesis of Meso-Substituted Porphyrins (1994) | Jonathan S. Lindsey | 63 Citations [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)

Intended for: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Electronic Soul of a Versatile Porphyrin

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine, commonly referred to as TPyP, stands as a cornerstone molecule in the vast field of porphyrin chemistry. Its unique structure, featuring four pyridyl groups at the meso positions of the porphyrin macrocycle, imparts a rich and tunable set of photophysical and electrochemical properties. These characteristics make TPyP and its metallated derivatives invaluable in applications ranging from photodynamic therapy and catalysis to the development of advanced materials and sensors.[1][2] A thorough understanding of its spectroscopic signature is not merely an academic exercise; it is the fundamental language through which we can comprehend its behavior, predict its utility, and engineer its function for novel applications.

This guide provides a detailed exploration of the core spectroscopic techniques used to characterize TPyP. Moving beyond a simple recitation of methods, we will delve into the "why" behind the "how," offering insights grounded in theoretical principles and practical laboratory experience. Our objective is to equip researchers, from seasoned experts to those new to the field, with the knowledge to confidently perform and interpret the spectroscopic analysis of this pivotal molecule.

The Foundation: UV-Visible Absorption Spectroscopy

The most striking characteristic of any porphyrin is its intense color, a direct manifestation of its electronic structure. UV-Vis spectroscopy is, therefore, the first and most informative technique in the analytical toolkit for TPyP.

Theoretical Underpinnings: The Gouterman Four-Orbital Model

The UV-Vis spectrum of a porphyrin is dominated by π-π* transitions within the highly conjugated 18-electron macrocycle. To rationalize the observed spectrum, we turn to the Gouterman four-orbital model.[3][4][5] This model simplifies the complex molecular orbital landscape by focusing on the two highest occupied molecular orbitals (HOMOs), designated a₁u and a₂u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled eg (under D₄h symmetry).[4][5][6][7]

Transitions between these frontier orbitals give rise to two primary excited states. Configuration interaction splits these states, resulting in:

-

A high-energy, strongly allowed transition giving rise to the intense Soret band (or B-band) , typically observed around 400-450 nm.[8]

-

A lower-energy, quasi-forbidden transition responsible for the weaker Q-bands in the 500-700 nm region.[8]

For a free-base porphyrin like TPyP, which has D₂h symmetry, the Q-band region is further split into four distinct peaks. Upon metallation, the symmetry increases to D₄h, simplifying the Q-band spectrum to typically two peaks.[8] This spectral change is a definitive indicator of metal insertion into the porphyrin core.

Caption: Gouterman's four-orbital model for porphyrin electronic transitions.

Experimental Protocol & Expected Spectrum

A standard UV-Vis analysis of TPyP is a straightforward yet powerful experiment.

Step-by-Step Methodology:

-

Solvent Selection: Choose a high-purity spectroscopic grade solvent in which TPyP is readily soluble, such as chloroform, dichloromethane (DCM), or dimethylformamide (DMF). The solvent should be transparent in the region of interest (typically 350-750 nm).

-

Solution Preparation: Prepare a stock solution of TPyP of known concentration (e.g., 1 mM). From this, prepare a dilute solution (typically in the micromolar range) to ensure that the absorbance at the Soret band maximum is within the linear range of the spectrophotometer (ideally < 1.5).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference/blank. Fill a matched quartz cuvette with the TPyP solution.

-

Data Acquisition: Record the absorption spectrum over a range of 350-750 nm.[8][9]

Interpreting the TPyP Spectrum: The resulting spectrum will exhibit the classic features of a free-base tetraarylporphyrin:

-

Four weaker Q-bands appearing in the region of 500-650 nm . For TPyP, these are typically observed around 511 nm, 543 nm, 588 nm, and 643 nm.[10]

Data Summary Table: Typical UV-Vis Absorption Maxima for TPyP

| Band | Wavelength (λ_max) in THF (nm) |

| Soret (B-band) | ~415 |

| Qy(1,0) | ~511 |

| Qy(0,0) | ~543 |

| Qx(1,0) | ~588 |

| Qx(0,0) | ~643 |

| Note: Exact peak positions can vary slightly depending on the solvent.[10] |

The molar extinction coefficient (ε) at the Soret band maximum is typically on the order of 10⁵ M⁻¹cm⁻¹, highlighting the strong light-absorbing properties of the porphyrin macrocycle.[11]

Emission Properties: Fluorescence Spectroscopy

Fluorescence spectroscopy provides complementary information to UV-Vis absorption, offering insights into the excited state dynamics of TPyP.

Principles of Fluorescence

Following excitation to an excited singlet state (S₁ or S₂), the TPyP molecule can relax back to the ground state (S₀) via several pathways. One such pathway is the emission of a photon, a process known as fluorescence. According to Kasha's rule, fluorescence typically occurs from the lowest vibrational level of the first excited singlet state (S₁). This means that regardless of whether the molecule is excited at the Soret or Q-band, the emission spectrum will be the same. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Experimental Protocol & Expected Spectrum

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of TPyP (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects). The same solvents as for UV-Vis are suitable.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex) to a value corresponding to one of the absorption maxima, typically the Soret band for maximum signal intensity (e.g., 420 nm).

-

Data Acquisition: Scan the emission monochromator over a range that covers wavelengths longer than the excitation wavelength (e.g., 600-800 nm).

Interpreting the TPyP Fluorescence Spectrum: The fluorescence spectrum of TPyP typically shows two main emission bands.[12][13] These correspond to the Q(0,0) and Q(0,1) transitions. For TPyP in dichloromethane, prominent emission peaks are observed around 650 nm and 715 nm .[14]

Fluorescence Quantum Yield (Φ_F): A critical parameter that can be determined is the fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.[15][16] It provides a measure of the efficiency of the fluorescence process. The determination of Φ_F is typically done using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Caption: General experimental workflow for spectroscopic analysis of TPyP.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the molecular structure of TPyP and probing the electronic environment of its protons.

Key Principles of Porphyrin NMR

The large, aromatic macrocycle of the porphyrin generates a powerful ring current when placed in an external magnetic field. This ring current has a profound effect on the chemical shifts (δ) of the porphyrin's protons:

-

Protons outside the ring (meso- and β-pyrrolic protons) are deshielded and appear at unusually high chemical shifts (downfield).

-

Protons inside the ring (the inner N-H protons) are strongly shielded and appear at unusually low, often negative, chemical shifts (upfield).

Interpreting the ¹H NMR Spectrum of TPyP

Due to the molecule's high symmetry, the ¹H NMR spectrum of TPyP is relatively simple. A typical spectrum in CDCl₃ will show:

-

β-Pyrrole Protons: A sharp singlet around δ 8.8-8.9 ppm . All eight β-pyrrolic protons are chemically equivalent.[14]

-

Pyridyl Protons: Two doublets corresponding to the ortho and meta protons of the four equivalent pyridyl rings. These typically appear in the δ 8.0-9.0 ppm region.

-

Inner N-H Protons: A broad singlet far upfield, typically around δ -2.8 ppm .[14] The negative chemical shift is a hallmark of the porphyrin ring current.

Data Summary Table: Typical ¹H NMR Chemical Shifts for TPyP in CDCl₃

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| β-Pyrrole (8H) | ~8.85 | singlet | 8H |

| Pyridyl (ortho, 8H) | ~8.95 | doublet | 8H |

| Pyridyl (meta, 8H) | ~8.15 | doublet | 8H |

| N-H (2H) | ~-2.8 | singlet | 2H |

| Note: Chemical shifts can be influenced by solvent, concentration, and temperature. |

Vibrational Analysis: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.

Characteristic IR Bands of TPyP

For TPyP, key vibrational modes include N-H stretches, C=C and C=N stretches within the aromatic rings, and C-H bending modes.

Step-by-Step Methodology (ATR-FTIR):

-

Sample Preparation: A small amount of solid TPyP powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Interpreting the TPyP IR Spectrum:

-

N-H Stretch: A characteristic band around 3306 cm⁻¹ corresponds to the stretching vibration of the N-H bonds in the porphyrin core.[10] The disappearance of this band is a clear indication of metallation.[17][18]

-

Aromatic C=C/C=N Stretches: A series of bands in the 1500-1600 cm⁻¹ region are attributed to the stretching vibrations of the C=C bonds in the pyridyl rings and the porphyrin macrocycle.[10]

-

Pyrrole C-H Vibration: An intense absorption band around 798 cm⁻¹ is characteristic of the C-H bond vibrations of the pyrrole units.[10]

Data Summary Table: Key IR Absorption Bands for TPyP

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3306 | N-H stretch |

| 1500-1600 | Aromatic C=C and C=N stretches |

| ~975 | C-N bend |

| ~798 | Pyrrole C-H vibration |

| Source:[10] |

Conclusion: A Synergistic Approach to Characterization

The spectroscopic analysis of this compound is a multi-faceted process where each technique provides a unique and crucial piece of the puzzle. UV-Visible spectroscopy reveals its electronic transitions, fluorescence spectroscopy probes its excited-state behavior, NMR spectroscopy confirms its molecular structure and aromaticity, and IR spectroscopy identifies its key functional group vibrations. Together, these methods provide a comprehensive and robust characterization, laying the essential groundwork for the rational design and application of TPyP-based systems in cutting-edge research and development.

References

- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 2. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Hyperporphyrin Concept: A Contemporary Perspective" by Carl C. Wamser and Abhik Ghosh [pdxscholar.library.pdx.edu]

- 4. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Spectrum of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Introduction: The Chromophoric Heart of a Versatile Molecule

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine, commonly abbreviated as TPyP or H₂TPyP(4), is a synthetic porphyrin that has garnered significant interest across various scientific disciplines, including catalysis, materials science, and drug development. Its structure, featuring a central porphine macrocycle with four pyridyl groups at the meso positions, endows it with unique chemical and photophysical properties. At the core of understanding and utilizing these properties lies the analysis of its Ultraviolet-Visible (UV-Vis) absorption spectrum. This guide provides a comprehensive technical overview of the UV-Vis spectrum of TPyP, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its characteristic spectral features, provide detailed experimental protocols, and explore the profound influence of environmental factors such as pH and solvent polarity on its electronic absorption profile.

Theoretical Framework: Gouterman's Four-Orbital Model and the Origin of the Porphyrin Spectrum

The vibrant color of porphyrins, and consequently their characteristic UV-Vis spectrum, is a result of the extensive π-conjugated system of the macrocycle. The electronic transitions within this system are elegantly explained by Gouterman's four-orbital model. This model focuses on the two highest occupied molecular orbitals (HOMOs), which are nearly degenerate, and the two lowest unoccupied molecular orbitals (LUMOs), which are also nearly degenerate.

Electronic transitions between these orbitals give rise to two main features in the UV-Vis spectrum:

-

The Soret Band (or B-band): An exceptionally intense absorption band typically found in the near-UV region (around 400-450 nm). This band arises from a strongly allowed transition to the second excited singlet state (S₂).

-

The Q-bands: A series of four weaker absorption bands in the visible region (typically 500-700 nm). These bands are associated with a quasi-forbidden transition to the first excited singlet state (S₁). The four distinct Q-bands in free-base porphyrins like TPyP are a consequence of the reduced symmetry (D₂h) compared to their metallated counterparts (D₄h), which typically exhibit only two Q-bands.

The precise energies of these transitions, and thus the positions of the Soret and Q-bands, are highly sensitive to the molecular structure and its environment.

Caption: Electronic transitions in a porphyrin based on Gouterman's model.

Experimental Methodology: Acquiring a High-Fidelity UV-Vis Spectrum of TPyP

The following protocol outlines a robust procedure for obtaining the UV-Vis absorption spectrum of TPyP. This self-validating system emphasizes precision in sample preparation and instrument handling to ensure data integrity.

Step-by-Step Experimental Protocol

-

Solvent Selection and Preparation:

-

Choose a spectroscopic grade solvent in which TPyP is readily soluble. Common choices include chloroform, dichloromethane, pyridine, and dimethylformamide (DMF).

-

The choice of solvent will influence the spectral features due to solvatochromic effects. For baseline measurements, a non-polar, non-coordinating solvent like chloroform is often preferred.

-

For studies involving pH effects, aqueous buffer solutions are necessary. TPyP has low solubility in neutral water, so the use of co-solvents or acidic/basic media is required.

-

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1-2 mg) of TPyP using an analytical balance.

-

Dissolve the TPyP in a precise volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻³ M). Ensure complete dissolution, using sonication if necessary.

-

-

Working Solution Preparation and Dilution:

-

Dilute the stock solution to a working concentration (typically 1-10 µM) using the same solvent.[1] The final absorbance of the Soret band should ideally be between 0.5 and 1.5 to ensure the measurement is within the linear range of the spectrophotometer.[1]

-

Use calibrated micropipettes and volumetric flasks for accurate dilutions.

-

-

Instrumentation and Measurement:

-

Utilize a dual-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 15-30 minutes to ensure lamp stability.[2]

-

Use a matched pair of 1 cm pathlength quartz cuvettes.

-

Record a baseline spectrum with the cuvette filled with the solvent/buffer that will be used for the sample.[1]

-

Rinse the sample cuvette with a small amount of the TPyP working solution before filling it.

-

Acquire the absorption spectrum over a wavelength range of at least 350-750 nm to encompass both the Soret and Q-bands.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the Soret band and each of the four Q-bands.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length in cm.

-

Caption: Experimental workflow for UV-Vis analysis of TPyP.

The Characteristic UV-Vis Spectrum of Neutral TPyP

In a neutral, non-coordinating solvent, TPyP exhibits the classic free-base porphyrin spectrum. This is characterized by an intense Soret band and four weaker Q-bands.

| Band | Typical λmax (nm) in Chloroform | Relative Intensity | Electronic Transition |

| Soret (B) | ~418-420 | Very Strong | S₀ → S₂ |

| Qy(1,0) | ~515 | Weak | S₀ → S₁ |

| Qy(0,0) | ~550 | Weak | S₀ → S₁ |

| Qx(1,0) | ~590 | Weak | S₀ → S₁ |

| Qx(0,0) | ~647 | Weakest | S₀ → S₁ |

Note: The exact positions and intensities of the bands can vary slightly depending on the solvent and concentration.

Critical Environmental Factors Influencing the TPyP Spectrum

The electronic structure of TPyP is highly responsive to its chemical environment. Understanding these influences is crucial for interpreting spectral data and for the rational design of TPyP-based systems.

The Profound Effect of pH: A Multi-Step Protonation

The presence of eight nitrogen atoms (four pyridyl and four within the porphyrin core) makes the UV-Vis spectrum of TPyP exceptionally sensitive to pH. Protonation occurs in a stepwise manner, each step inducing significant changes in the absorption spectrum.

-

Protonation of Pyridyl Nitrogens: In moderately acidic conditions, the four peripheral pyridyl nitrogens are protonated. This results in a slight red-shift of the Soret band to around 450 nm, while the four-band Q-region is largely retained.[1]

-

Protonation of the Porphyrin Core: At lower pH, the two inner pyrrolenine-like nitrogens become protonated, forming a dicationic species (H₄TPyP²⁺). This event dramatically alters the electronic structure and symmetry of the macrocycle:

-

The Soret band undergoes a further and more significant red-shift.

-

The symmetry of the porphyrin core changes from D₂h to D₄h, causing the four Q-bands to collapse into two.

-

Caption: Stepwise protonation of TPyP and its effect on the UV-Vis spectrum.

Solvatochromism: The Influence of Solvent Polarity

Aggregation: Formation of H- and J-Aggregates

Under certain conditions, such as high concentration, specific pH ranges, or in the presence of certain templates, TPyP molecules can self-assemble into aggregates. These aggregates have distinct spectral properties compared to the monomeric form due to excitonic coupling between the porphyrin units.

-

H-aggregates (face-to-face arrangement): Typically result in a blue-shift (hypsochromic shift) of the Soret band.

-

J-aggregates (edge-to-edge arrangement): Result in a characteristic sharp, red-shifted (bathochromic shift) Soret band.[1]

For TPyP, J-aggregation is notably induced under acidic conditions, following the protonation of the inner nitrogen core.[1] This leads to a dramatic red-shift of the Soret band to as high as 488 nm in the solid state.[1] The formation of J-aggregates is also accompanied by a change in the Q-band region, often resulting in two distinct bands.[1]

Conclusion: A Spectrum as a Window into Molecular Behavior

The UV-Vis spectrum of this compound is far more than a simple analytical fingerprint. It is a dynamic and sensitive probe into the molecule's electronic structure and its interactions with the surrounding environment. The characteristic Soret and Q-bands provide foundational information, while their shifts in response to pH, solvent, and aggregation offer deep insights into the molecule's behavior. For researchers in drug development and materials science, a thorough understanding of these spectral properties is indispensable for designing and controlling the function of TPyP-based systems. This guide provides the fundamental knowledge and practical protocols to leverage UV-Vis spectroscopy as a powerful tool in the study and application of this versatile porphyrin.

References

Introduction: The Structural Significance of H2TPyP and the Power of NMR

An In-Depth Technical Guide to the NMR Spectroscopy of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

This compound, commonly abbreviated as H2TPyP or TPyP, is a cornerstone molecule in supramolecular chemistry, materials science, and catalysis.[1] Its rigid, planar macrocycle, combined with the four strategically positioned pyridyl groups, makes it an exceptional building block for creating complex, functional architectures such as metal-organic frameworks (MOFs).[2][3] The pyridyl nitrogen atoms provide ideal coordination sites for metal ions, allowing for the self-assembly of intricate, multidimensional structures.[1]

Understanding the precise structure, purity, and solution-state behavior of H2TPyP is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, offering unparalleled insight into the molecule's electronic environment, symmetry, and dynamics.[4] This guide provides a comprehensive overview of the NMR analysis of H2TPyP, grounded in fundamental principles and field-proven experimental protocols, designed for researchers and professionals in chemical sciences.

Foundational Principles: The Porphyrin Ring Current

The most dominant feature in the ¹H NMR spectrum of any porphyrin is the powerful diamagnetic ring current generated by the 18 π-electron aromatic system of the macrocycle.[5] This phenomenon is a direct consequence of Hückel's rule for aromaticity (4n+2 π-electrons, where n=4).[5] When placed in an external magnetic field (B₀), the delocalized π-electrons circulate, inducing a secondary magnetic field.

This induced field has a profound effect on the chemical shifts (δ) of the porphyrin's protons:

-

Outside the Ring: The induced field reinforces the external magnetic field. Protons located on the periphery of the macrocycle, such as the β-pyrrole protons , are strongly deshielded and resonate far downfield (typically 8.5-9.0 ppm).[4]

-

Inside the Ring: The induced field opposes the external magnetic field. Protons situated in the cavity of the macrocycle, specifically the inner N-H protons , are strongly shielded and resonate at an unusually high field (upfield), often in the negative ppm range (typically -2.0 to -3.0 ppm).[4]

This vast chemical shift dispersion is the hallmark of a porphyrin NMR spectrum and serves as a definitive confirmation of the intact aromatic macrocycle.

Caption: The Porphyrin Ring Current Effect in NMR.

Experimental Workflow: From Synthesis to Spectrum

Achieving high-quality, reproducible NMR data begins with a pure sample. The workflow involves synthesis, purification, and meticulous sample preparation.

Synthesis and Purification of H2TPyP

H2TPyP is typically synthesized via the Adler-Longo method or the more optimized Lindsey synthesis.[6][7] The core of the reaction is the acid-catalyzed condensation of pyrrole with 4-pyridinecarboxaldehyde in a refluxing solvent like propionic acid.

Caption: A generalized workflow for the synthesis and purification of H2TPyP.

Protocol: NMR Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation. Porphyrins are prone to aggregation, which causes significant line broadening and can obscure important spectral details.[5] Therefore, using a dilute solution is essential.

Objective: To prepare a ~1-2 mM solution of H2TPyP in deuterated chloroform (CDCl₃) suitable for ¹H, ¹³C, and 2D NMR analysis.

Materials:

-

Purified H2TPyP (deep purple solid)

-

Deuterated Chloroform (CDCl₃), NMR grade

-

High-quality 5 mm NMR tube and cap

-

Glass Pasteur pipette and bulb

-

Small piece of cotton or glass wool

-

Analytical balance

-

Small vial

Step-by-Step Methodology:

-

Cleanliness: Ensure all glassware, including the NMR tube and vial, is scrupulously clean and dry to prevent contamination.[8][9]

-

Weighing: Accurately weigh approximately 1.0 mg of H2TPyP (MW = 618.69 g/mol ) into a clean, dry vial. Expertise Insight: While 5-10 mg is sometimes cited for older instruments, modern spectrometers are highly sensitive, and a lower concentration (~1-2 mM) is preferable to minimize aggregation.[5][10]

-

Dissolution: Add approximately 0.7-0.8 mL of CDCl₃ to the vial. Gently swirl the vial until the H2TPyP is fully dissolved. The resulting solution should be a clear, intense reddish-purple color.[10]

-

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Carefully filter the porphyrin solution through the pipette directly into the NMR tube.[8] Trustworthiness Check: This step is crucial to remove any microscopic particulate matter which would severely degrade the magnetic field homogeneity (shimming) and broaden the spectral lines.

-

Volume Adjustment: The final solvent height in the NMR tube should be between 4.5 and 5.0 cm (approximately 0.6 mL).[8] This ensures the sample volume is correctly positioned within the instrument's detection coil.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[10] The sample is now ready for analysis.

Interpreting the Spectrum: 1D NMR Analysis

¹H NMR Spectrum

The ¹H NMR spectrum of H2TPyP in CDCl₃ is highly characteristic and informative. Due to the molecule's high symmetry and the rapid tautomeric exchange of the two inner N-H protons at room temperature, the spectrum is remarkably simple.[5] This exchange renders the four pyrrole units chemically equivalent on the NMR timescale.

Table 1: Typical ¹H NMR Chemical Shifts for H2TPyP in CDCl₃

| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm | Integration | Key Features & Rationale |

| N-H (Inner Protons) | Singlet (br) | ~ -2.85 | 2H | Extremely upfield due to strong shielding from the aromatic ring current.[4] |

| β-Pyrrole Protons | Singlet | ~ 8.91 | 8H | Far downfield due to deshielding. A single peak confirms the D₄ₕ symmetry on the NMR timescale from N-H tautomerism.[5] |

| Pyridyl-H (ortho to N) | Doublet | ~ 9.05 | 8H | Deshielded due to proximity to the electron-withdrawing nitrogen and the porphyrin ring. |

| Pyridyl-H (meta to N) | Doublet | ~ 8.20 | 8H | Coupled to the ortho-pyridyl protons, appearing further upfield. |

Note: Data synthesized from multiple sources. Precise shifts can vary slightly with concentration and instrument.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon framework. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, acquisition typically requires a more concentrated sample or a longer experiment time.

Table 2: Typical ¹³C NMR Chemical Shifts for H2TPyP

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |

| C-meso | ~ 121.5 | The carbon atoms connecting the pyrrole rings to the pyridyl groups. |

| C-α (Pyrrole) | ~ 148.0 | Pyrrole carbons adjacent to the nitrogen; often broadened due to quadrupolar coupling with the ¹⁴N nucleus. |

| C-β (Pyrrole) | ~ 131.0 | The outer carbons of the pyrrole rings, corresponding to the β-pyrrole protons. |

| C-1' (Pyridyl) | ~ 149.0 | The pyridyl carbon attached to the meso-carbon. |

| C-2', C-6' (Pyridyl) | ~ 150.5 | Pyridyl carbons ortho to the ring nitrogen. |

| C-3', C-5' (Pyridyl) | ~ 122.0 | Pyridyl carbons meta to the ring nitrogen. |

| C-4' (Pyridyl) | — | The position of the nitrogen atom in the pyridyl ring. |

Note: These are representative values. The use of acidic co-solvents like trifluoroacetic acid (TFA), sometimes added to improve solubility or prevent aggregation, can significantly alter chemical shifts due to protonation.

Advanced Analysis: 2D NMR for Structural Elucidation

While the ¹H spectrum is assignable from first principles, two-dimensional (2D) NMR experiments provide unambiguous proof of the assignments.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment is invaluable for identifying protons that are spin-spin coupled, typically through 2-4 bonds.[11][12] In the H2TPyP spectrum, its primary utility is to confirm the connectivity within the pyridyl rings.

-

Expected Correlation: A cross-peak will appear between the signal for the ortho-pyridyl protons (~9.05 ppm) and the meta-pyridyl protons (~8.20 ppm). This definitively proves they are on the same spin system and adjacent to each other.

-

No Other Correlations: No cross-peaks are expected between the pyridyl protons and the β-pyrrole protons, or between any of the aromatic protons and the N-H protons, as they are separated by too many bonds for typical J-coupling to be observed.

Caption: Expected ³J coupling correlation in the pyridyl ring of H2TPyP.

Critical Factors Influencing the NMR Spectrum

Solvent Effects

The choice of solvent can subtly alter chemical shifts through varying solute-solvent interactions. While CDCl₃ is standard, more polar aprotic solvents like DMSO-d₆ can be used. DMSO is a stronger hydrogen bond acceptor and may interact with the N-H protons, potentially shifting their resonance. Always report the solvent used for analysis, as comparing spectra recorded in different solvents is unreliable.[9]

Concentration and Aggregation

As previously mentioned, porphyrins self-associate in solution via π-π stacking.[13] This aggregation is highly concentration-dependent.

-

At Low Concentration (< 2 mM): Sharp, well-resolved signals characteristic of the monomeric species are observed.

-

At High Concentration: Signals become broad, and chemical shifts can change as the equilibrium shifts towards aggregated species. In aggregates, the ring current of one porphyrin shields the protons of an adjacent porphyrin, typically causing upfield shifts for the peripheral protons.

-

Self-Validation: Running spectra at different concentrations is a key self-validating step. If chemical shifts and line widths are independent of concentration, it provides confidence that you are observing the true monomeric species.

Protonation State

H2TPyP has multiple basic sites: the two inner pyrrole nitrogens and the four outer pyridyl nitrogens. The addition of acid (e.g., trifluoroacetic acid or methanesulfonic acid) leads to a series of protonation events that dramatically alter the molecule's electronic structure and, consequently, its NMR spectrum.[14] The pyridyl nitrogens are more basic and are protonated first. Subsequent protonation of the porphyrin core disrupts the neutral 18π system, significantly shifting all resonances and altering the appearance of the spectrum from a "normal" porphyrin to a "hyperporphyrin" type.[14] Careful analysis of NMR titrations can provide detailed information on the pKa values and the structures of the various protonated species.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound. A standard ¹H NMR experiment provides a rapid and definitive assessment of the molecule's integrity, purity, and aromaticity through the unmistakable signatures of the porphyrin ring current. By following meticulous sample preparation protocols to control for concentration-dependent aggregation, researchers can obtain high-quality, reproducible data. Furthermore, advanced techniques like COSY provide unambiguous structural confirmation, while controlled studies of solvent and pH effects can reveal deeper insights into the solution-state behavior of this versatile molecular building block.

References

- 1. porphyrin-laboratories.com [porphyrin-laboratories.com]

- 2. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,10,15,20-Tetra(4-pyridyl)porphyrin | 16834-13-2 | TCI AMERICA [tcichemicals.com]

- 4. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. sites.bu.edu [sites.bu.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. m.youtube.com [m.youtube.com]

- 11. COSY [chem.ch.huji.ac.il]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. NMR Study of Hyperporphyrin Effects in the Protonations of Porphyrins with 4-Aminophenyl and 4-Pyridyl Meso Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Analysis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP). It is intended for researchers, scientists, and drug development professionals who utilize this versatile molecule and require a deep understanding of its vibrational characteristics for identification, purity assessment, and interaction studies.

Introduction: The Significance of TPyP and Its Vibrational Fingerprint

This compound, a prominent member of the meso-substituted porphyrin family, is a highly conjugated, macrocyclic compound featuring four pyridyl groups at the meso positions of the porphyrin core. This unique structure imparts a rich array of photophysical and coordination properties, making TPyP a valuable building block in diverse fields such as catalysis, sensor technology, photodynamic therapy, and the development of novel materials.

Given its complex structure, unequivocally identifying and characterizing TPyP is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of the molecule's constituent chemical bonds, FT-IR provides a unique "fingerprint" spectrum that is exquisitely sensitive to the molecular structure. This guide will delve into the theoretical underpinnings of TPyP's FT-IR spectrum, provide a detailed protocol for its analysis, and offer insights into spectral interpretation.

Theoretical Framework: Understanding the Vibrational Modes of TPyP

The FT-IR spectrum of TPyP is a composite of the vibrational modes originating from its two primary structural components: the porphyrin macrocycle and the four meso-pyridyl substituents. The absorption of infrared radiation excites these bonds, causing them to stretch, bend, and twist at specific, quantized frequencies. These frequencies are determined by the bond strength, the mass of the constituent atoms, and the overall molecular geometry.

A foundational understanding of group frequencies is essential for interpreting the TPyP spectrum. The porphyrin core exhibits characteristic vibrations associated with the pyrrole rings, including N-H, C-H, C-N, and C=C bond vibrations. The pyridyl groups, in turn, contribute their own set of aromatic C-H and C=N stretching and bending modes.

Deciphering the Spectrum: Characteristic Vibrational Bands of TPyP

The FT-IR spectrum of TPyP can be systematically analyzed by dividing it into distinct regions, each corresponding to specific types of molecular vibrations. The precise positions of these bands can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions.

High-Frequency Region (> 2800 cm⁻¹)

This region is dominated by C-H and N-H stretching vibrations.

-

N-H Stretching: A key feature for free-base porphyrins like TPyP is the N-H stretching vibration of the inner pyrrole nitrogen atoms, which typically appears as a weak to medium intensity band around 3320-3400 cm⁻¹.[1] The presence of this band is a definitive indicator of the free-base form of the porphyrin. Upon metallation, this peak disappears, providing a clear marker for the insertion of a metal ion into the porphyrin core.[1]

-

Aromatic C-H Stretching: Vibrations from the C-H bonds of both the pyrrole and pyridyl rings are observed in the 3000-3100 cm⁻¹ range.[2]

-

Aliphatic C-H Stretching: Should any aliphatic impurities be present, their C-H stretching bands would appear between 2850 and 3000 cm⁻¹.[3][4]

Fingerprint Region (1700 - 600 cm⁻¹)

This region is rich with complex vibrational modes that are highly characteristic of the molecule as a whole.

-

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the porphyrin macrocycle and the C=N bonds of the pyridyl rings give rise to a series of bands between 1400 and 1650 cm⁻¹.[5] An intense peak around 1605 cm⁻¹ is often attributed to the symmetric C=C stretching of the phenyl (in this case, pyridyl) rings.[4][6]

-

Pyrrole Ring Vibrations: The breathing and deformation modes of the pyrrole rings result in characteristic absorptions. A band around 960-980 cm⁻¹ is often assigned to the in-phase breathing of the pyrrole rings.[7] Asymmetric vibrations of the pyrrole ring can be observed around 1007 cm⁻¹.[8]

-

Pyridyl Ring Vibrations: In-plane and out-of-plane bending vibrations of the pyridyl C-H bonds and ring deformation modes appear throughout the fingerprint region.

-

N-H Bending: The in-plane N-H bending (scissoring) vibration is typically found around 960 cm⁻¹.[1] Out-of-plane N-H bending vibrations can also be observed at lower frequencies.

The following table summarizes the key expected vibrational bands for TPyP, synthesized from literature data on TPyP and analogous porphyrin structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit | Reference |

| ~3350 | Medium | N-H Stretching | Porphyrin Core | [5] |

| 3117–3072 | Weak-Medium | Aromatic C-H Stretching (Symmetric & Asymmetric) | Pyrrole & Pyridyl Rings | [6][7] |

| ~1605 | Strong | C=C Stretching (out-of-phase) | Pyridyl Rings | [4][6] |

| ~1470 | Medium | C=C Stretching | Porphyrin Core | [5] |

| ~1088 | Medium | C=N Stretching | Pyridyl Rings | [5] |

| ~1007 | Medium | Asymmetric Pyrrole Ring Vibration | Porphyrin Core | [8] |

| ~964 | Medium | C-N Stretching / N-H In-Plane Bending | Porphyrin Core | [5] |

| ~795 | Medium | N-H Out-of-Plane Torsion | Porphyrin Core | [2][5] |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of the FT-IR spectrum is critically dependent on proper sample preparation and instrument operation. For a solid sample like TPyP, the KBr pellet method is a widely used and reliable technique.

Materials and Equipment

-

This compound (TPyP) sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Desiccator for storing KBr

Step-by-Step KBr Pellet Preparation

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 100 °C for several hours and then storing it in a desiccator.[9] Moisture is a significant interferent in IR spectroscopy, exhibiting a broad absorption band that can obscure sample peaks.

-

Sample Grinding: Place approximately 1-2 mg of the TPyP sample into a clean, dry agate mortar.[10]

-

Mixing: Add about 100-200 mg of the dried KBr powder to the mortar.[10] The sample-to-KBr ratio should be roughly 1:100 to ensure a homogenous mixture and prevent overly intense absorption bands.

-

Grinding the Mixture: Gently but thoroughly grind the TPyP and KBr together with the pestle until a fine, uniform powder is obtained.[9][10] This reduces particle size, which minimizes scattering of the infrared beam and leads to a higher quality spectrum.

-

Loading the Die: Carefully transfer the powder mixture into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.

-

Pressing the Pellet: Place the die into the hydraulic press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.[10] A clear pellet indicates a well-prepared sample with minimal light scattering.

-

Pellet Removal: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Spectrometer Operation

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Process the resulting spectrum to identify peak positions and intensities.

Diagram of the Experimental Workflow

Caption: Workflow for FT-IR Analysis of TPyP via the KBr Pellet Method.

Spectral Interpretation: Key Insights for the Researcher

The FT-IR spectrum of TPyP provides a wealth of information beyond simple identification. Here are key interpretive points for the discerning scientist:

-

Purity Assessment: The absence of unexpected peaks is a strong indicator of sample purity. For instance, the presence of broad bands around 3400 cm⁻¹ could indicate residual water, while peaks in the 2850-3000 cm⁻¹ region might suggest aliphatic impurities from solvents used in synthesis.

-

Confirmation of Free-Base Status: The presence of the N-H stretch around 3350 cm⁻¹ and the N-H bend near 964 cm⁻¹ are crucial for confirming that the porphyrin is in its free-base form and not complexed with a metal ion.[1][5]

-

Monitoring Chemical Reactions: FT-IR is an excellent tool for monitoring reactions involving TPyP. For example, in metallation reactions, the disappearance of the N-H vibrational bands provides a clear and convenient way to track the reaction's progress. Similarly, reactions involving the peripheral pyridyl groups would result in the appearance or disappearance of bands corresponding to the new functional groups.

-

Studying Intermolecular Interactions: Changes in the positions and shapes of the vibrational bands, particularly those of the N-H and pyridyl groups, can provide insights into hydrogen bonding, π-π stacking, and coordination with other molecules.

Conclusion

FT-IR spectroscopy is an indispensable technique for the characterization of this compound. By understanding the origins of its characteristic vibrational bands and employing rigorous experimental protocols, researchers can confidently identify TPyP, assess its purity, and gain valuable insights into its chemical behavior. This guide provides the foundational knowledge and practical steps necessary to leverage the full power of FT-IR in research and development involving this important porphyrin molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Electrochemical Properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP)

This technical guide provides a comprehensive exploration of the electrochemical properties of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP), a versatile synthetic porphyrin with significant potential in materials science, catalysis, and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the redox behavior of this molecule.

Introduction: The Significance of TPyP's Electrochemical Properties

This compound (TPyP) is a prominent member of the tetrapyrrole macrocycle family, distinguished by the presence of four pyridyl substituents at the meso positions of the porphyrin core. This unique structure imparts several key characteristics that are central to its electrochemical behavior and subsequent applications. The pyridyl groups, with their nitrogen lone pairs, can be protonated or coordinated to metal centers, offering a tunable handle to modulate the electronic properties of the porphyrin π-system.

Understanding the electrochemical properties of TPyP is paramount for its application in various fields. In catalysis, the redox potentials of TPyP and its metal complexes determine their efficacy in mediating electron transfer reactions. For applications in molecular electronics and sensors, the ability to control and switch between different oxidation states is fundamental. Furthermore, in the realm of photodynamic therapy, the electrochemical behavior influences the generation of reactive oxygen species.

This guide will delve into the fundamental aspects of TPyP's electrochemistry, including its redox behavior in different media, the influence of protonation, and the mechanisms of electron transfer. We will also provide practical, field-proven experimental protocols for the characterization of this important molecule.

Fundamental Electrochemical Behavior of TPyP

The electrochemical behavior of TPyP is characterized by a series of electron transfer reactions involving the porphyrin macrocycle. These reactions can be conveniently studied using techniques such as cyclic voltammetry (CV), which reveals the potentials at which the molecule is oxidized or reduced.

Cyclic Voltammetry in Acidic Aqueous Media

In an acidic aqueous environment, such as 0.1N sulfuric acid (H₂SO₄), the pyridyl groups of TPyP are protonated. This protonation significantly influences the electronic structure of the porphyrin and, consequently, its redox potentials. A typical cyclic voltammogram of TPyP in this medium reveals distinct oxidation and reduction events.

Voltammetric studies have shown that in an acidic solution, TPyP exhibits two oxidation peaks and one reduction peak[1]. The presence of two distinct oxidation processes suggests a stepwise removal of electrons from the porphyrin π-system, forming a π-cation radical and then a dication. The single reduction peak corresponds to the addition of an electron to the macrocycle.

Redox Processes in Non-Aqueous Media

In non-aqueous solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF), the protonation of the pyridyl groups is less pronounced, allowing for the study of the intrinsic redox properties of the TPyP macrocycle. The electrochemical behavior in these solvents is crucial for applications in areas such as organic electronics and catalysis.

The oxidation of TPyP in non-aqueous media is also expected to occur in two successive one-electron steps, corresponding to the formation of the π-cation radical and the dication.

Tabulated Electrochemical Data

To provide a clear and concise summary of the key electrochemical parameters of TPyP and its derivatives, the following table consolidates the available data. It is important to note that the experimental conditions, such as the solvent, electrolyte, and reference electrode, significantly impact the measured potentials.

| Redox Process | Analyte | Solvent/Electrolyte | E½ (V) vs. Ref. | Reference Electrode | Notes |

| Reduction 1 | Tetra-ruthenated TPyP | Not Specified | -0.68 | Not Specified | Porphyrin-centered reduction. |

| Reduction 2 | Tetra-ruthenated TPyP | Not Specified | -1.11 | Not Specified | Porphyrin-centered reduction. |

Note: The data for the tetra-ruthenated TPyP derivative is provided as a proxy due to the limited availability of precise redox potentials for the free-base TPyP in the reviewed literature.

The Critical Role of Protonation: A Deeper Dive

The pyridyl substituents of TPyP are basic and can be protonated in acidic media. This protonation has a profound effect on the molecule's electronic structure and, consequently, its electrochemical properties. The protonated pyridinium groups act as electron-withdrawing substituents, making the porphyrin ring more difficult to oxidize and easier to reduce.

Electron Transfer Mechanisms

The oxidation and reduction of the TPyP macrocycle proceed through a series of discrete electron transfer steps. The initial oxidation and reduction events typically involve the formation of a π-cation radical and a π-anion radical, respectively.

Caption: Generalized redox pathway of TPyP.

The stability of these radical intermediates and the kinetics of the electron transfer steps can be influenced by several factors, including the solvent, the supporting electrolyte, and the presence of coordinating species. For instance, the kinetics of the electrochemical oxidation of TPyP molecules have been a subject of study, revealing the intricate dynamics of electron transfer at the electrode-electrolyte interface.

Spectroelectrochemistry: Visualizing Redox States

Spectroelectrochemistry is a powerful technique that combines electrochemical measurements with spectroscopy, typically UV-Vis absorption spectroscopy. This allows for the in-situ characterization of the electronic structure of the different redox states of a molecule. As TPyP is oxidized or reduced, significant changes in its UV-Vis spectrum are observed.

The neutral, free-base TPyP exhibits a characteristic UV-Vis spectrum with an intense Soret band (or B band) around 420 nm and several weaker Q bands in the 500-700 nm region. Upon one-electron oxidation to the π-cation radical, the Soret band typically broadens and may shift, while new absorption bands appear in the near-infrared region. Further oxidation to the dication leads to more pronounced changes in the spectrum. Similarly, reduction to the π-anion radical and dianion results in distinct spectral signatures.

Monitoring these spectral changes as a function of the applied potential provides a direct correlation between the electrochemical events and the electronic transitions within the molecule, offering a deeper understanding of the redox process.

Experimental Protocols: A Practical Guide

To facilitate the investigation of TPyP's electrochemical properties, this section provides a detailed, step-by-step protocol for performing cyclic voltammetry in a non-aqueous solvent.

Protocol: Cyclic Voltammetry of TPyP in Acetonitrile

Objective: To determine the redox potentials of TPyP in a non-aqueous medium.

Materials:

-

This compound (TPyP)

-

Acetonitrile (CH₃CN), anhydrous, electrochemical grade

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade

-

A three-electrode electrochemical cell (including a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode)

-

Potentiostat

Procedure:

-

Preparation of the Electrolyte Solution:

-

In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.

-

-

Preparation of the Analyte Solution:

-

Prepare a 1 mM stock solution of TPyP in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and then acetonitrile. Dry the electrode thoroughly.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Add the TPyP analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

-

Initial Potential: 0.0 V

-

Vertex Potential 1: +1.5 V (for oxidation)

-

Vertex Potential 2: -1.5 V (for reduction)

-

Final Potential: 0.0 V

-

Scan Rate: 100 mV/s

-

-